molecular formula C15H24O6 B8242370 Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate

Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate

Cat. No.: B8242370
M. Wt: 300.35 g/mol
InChI Key: MZXIMBYDVCRZQQ-PHIMTYICSA-N
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Description

Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate is a chemical compound with the molecular formula C15H24O6 and a molecular weight of 300.3475 g/mol . This compound is a derivative of cyclopentene and is characterized by the presence of two tert-butyl groups and two carbonate groups attached to the cyclopentene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

The synthesis of cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate involves several steps. One common method involves the reaction of tert-butyl alcohol with cyclopentadiene in the presence of a catalyst to form the intermediate compound. This intermediate is then reacted with phosgene or a similar reagent to introduce the carbonate groups, resulting in the formation of this compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. .

Scientific Research Applications

Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate involves its interaction with various molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also participate in reactions that modify the structure and function of target molecules, leading to the formation of desired products .

Comparison with Similar Compounds

Cis-di-tert-butyl-cyclopent-4-ene-1,3-diyl dicarbonate can be compared with other similar compounds such as:

    Di-tert-butyl dicarbonate:

    Diethyl pyrocarbonate: Another carbonate derivative used in organic synthesis, particularly for the protection of hydroxyl groups.

    Dimethyl dicarbonate: Used as a preservative and sterilizing agent in the food and beverage industry.

This compound stands out due to its unique structure and specific applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl [(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclopent-2-en-1-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O6/c1-14(2,3)20-12(16)18-10-7-8-11(9-10)19-13(17)21-15(4,5)6/h7-8,10-11H,9H2,1-6H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXIMBYDVCRZQQ-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1CC(C=C1)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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